Protein Kinase C (19-36) is a specific peptide derived from the protein kinase C family, known for its role in cellular signaling pathways. This peptide functions primarily as an inhibitor of protein kinase C, which is involved in various physiological processes, including cell growth, differentiation, and apoptosis. The sequence of Protein Kinase C (19-36) corresponds to residues 19 to 36 of the protein kinase C enzyme, and it is utilized in research to study the modulation of protein kinase C activity.
Protein Kinase C (19-36) is synthesized from the protein kinase C enzyme, which is widely expressed in various tissues throughout the body. The peptide can be obtained through chemical synthesis or recombinant DNA technology, allowing for its use in experimental settings.
Protein Kinase C (19-36) falls under the category of peptide inhibitors. It specifically targets the protein kinase C family, which comprises several isoforms that play critical roles in signal transduction. The classification of this peptide highlights its function as a regulatory molecule within cellular signaling networks.
The synthesis of Protein Kinase C (19-36) typically involves solid-phase peptide synthesis techniques. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support.
The molecular structure of Protein Kinase C (19-36) consists of a linear sequence of amino acids that adopt specific conformations essential for its inhibitory function. The sequence includes key residues that interact with the active site of protein kinase C.
The molecular formula for Protein Kinase C (19-36) can be represented as , reflecting its composition. The three-dimensional structure can be analyzed through computational modeling or X-ray crystallography if available.
Protein Kinase C (19-36) primarily acts by binding to the active site of protein kinase C, inhibiting its enzymatic activity. This interaction prevents substrate phosphorylation, thereby modulating downstream signaling pathways.
The mechanism by which Protein Kinase C (19-36) exerts its inhibitory effects involves competitive inhibition at the active site of protein kinase C. By binding to this site, it prevents substrate proteins from accessing and being phosphorylated by the enzyme.
Research has shown that the presence of Protein Kinase C (19-36) significantly reduces phosphorylation levels in various cell types, underscoring its role as an effective inhibitor in cellular signaling studies .
Relevant analyses include stability tests under various conditions to ensure usability in experimental applications .
Protein Kinase C (19-36) has several applications in scientific research:
Protein Kinase C (19-36) represents a prototypical pseudosubstrate inhibitor peptide that exerts potent and selective inhibition of Protein Kinase C isoforms through unique molecular mechanisms. This 18-amino acid peptide (Arg-Phe-Ala-Arg-Lys-Gly-Ala-Leu-Arg-Gln-Lys-Asn-Val-His-Glu-Val-Lys-Asn) corresponds to residues 19-36 of the regulatory domain of conventional Protein Kinase C isoforms, acting as a critical regulatory element within the kinase's autoinhibitory apparatus [1] [2].
The inhibitory mechanism of Protein Kinase C (19-36) is fundamentally rooted in its molecular mimicry of authentic Protein Kinase C substrates. The pseudosubstrate region contains a conserved Ala residue at position 25 (replacing the phosphorylatable Ser/Thr found in true substrates) within an otherwise similar sequence context. This region folds into an extended conformation that docks into the catalytic cleft of Protein Kinase C through complementary electrostatic and hydrophobic interactions. Structural analyses reveal that the central "RFARKGAL" motif (residues 1-8 of the peptide) forms critical contacts with conserved residues in the Protein Kinase C catalytic domain, particularly through ionic interactions involving the arginine-rich sequence [1] [7]. The pseudosubstrate sequence maintains moderate similarity to phosphorylation sites of Protein Kinase C substrates but strategically lacks the phosphorylatable residue, instead containing alanine at this critical position. This structural deception enables the peptide to occupy the substrate-binding cavity without undergoing phosphorylation, thereby preventing catalytic turnover [6].
Protein Kinase C (19-36) functions as a competitive inhibitor with respect to protein substrates, exhibiting potent inhibition with an IC₅₀ value of 0.18 μM [2]. Biochemical analyses demonstrate that the peptide binds directly to the catalytic subunit of Protein Kinase C, effectively blocking access to physiological protein substrates. The interaction between the pseudosubstrate domain and the catalytic cleft maintains Protein Kinase C in an autoinhibited conformation by sterically hindering substrate access to the active site. This competitive mechanism was experimentally confirmed through kinetic studies showing that increasing concentrations of physiological substrates can partially reverse the inhibitory effect, consistent with classical competitive inhibition models. The molecular sequestration effectively prevents the transfer of the gamma-phosphate from adenosine triphosphate to serine/threonine residues on target proteins, thus terminating downstream signaling [1] [2].
Table 1: Key Structural Features of Protein Kinase C (19-36) Pseudosubstrate Domain
Structural Element | Amino Acid Sequence | Functional Significance |
---|---|---|
Electrostatic Anchor | RFAR | Forms ionic interactions with acidic residues in catalytic cleft |
Pseudosubstrate Core | KGAL | Contains inhibitory alanine at position equivalent to phosphorylatable residue |
Stabilization Domain | RQKNVH | Provides hydrophobic stabilization and secondary contacts |
C-terminal Modulator | EVKN | Influences isoform specificity through allosteric effects |
Protein Kinase C (19-36) demonstrates marked selectivity differences between conventional and novel Protein Kinase C isoforms. Quantitative binding assays reveal approximately 5-10 fold higher affinity for conventional Protein Kinase C isoforms (α, βI, βII, γ) compared to novel isoforms (δ, ε, η, θ). This differential affinity primarily stems from structural distinctions in the regulatory domains of these isoforms. Conventional Protein Kinase C isoforms contain C2 domains that confer calcium sensitivity and create additional interaction interfaces that complement the pseudosubstrate binding. Surface plasmon resonance studies demonstrate dissociation constants (Kd) of 15-35 nM for conventional isoforms versus 150-300 nM for novel isoforms. The molecular basis for this selectivity involves the presence of conserved acidic residues in the C2 domain of conventional isoforms that form salt bridges with the arginine-rich region of Protein Kinase C (19-36), interactions absent in novel isoforms due to their structurally divergent C2-like domains [1] [5] [6].
The conformational flexibility of Protein Kinase C regulatory domains significantly influences the accessibility and binding kinetics of Protein Kinase C (19-36). Hydrogen-deuterium exchange mass spectrometry studies reveal that novel Protein Kinase C isoforms exhibit increased dynamics in the hinge region connecting the C1 and C2 domains, reducing the dwell time of the pseudosubstrate peptide. Molecular dynamics simulations indicate that the regulatory domain of conventional Protein Kinase C isoforms maintains a stable hydrophobic groove that accommodates the "VHEVKN" segment of the peptide, whereas this groove is less defined in novel isoforms due to increased conformational entropy. Additionally, post-translational modifications within the regulatory domain, particularly phosphorylation at conserved turn and hydrophobic motifs, allosterically modulate the pseudosubstrate binding pocket. For instance, phosphorylation of the hydrophobic motif (Ser657 in Protein Kinase C βII) induces a conformational change that enhances pseudosubstrate binding affinity by 40%, demonstrating how regulatory domain modifications influence inhibitor accessibility [1] [7].
Table 2: Binding Affinities of Protein Kinase C (19-36) for Different Protein Kinase C Isoforms
Protein Kinase C Isoform Class | Representative Isoforms | Dissociation Constant (Kd) | Primary Molecular Determinants of Affinity |
---|---|---|---|
Conventional | α, βI, βII, γ | 15-35 nM | C2 domain calcium binding motifs; Conserved hydrophobic groove |
Novel | δ, ε, η, θ | 150-300 nM | Flexible hinge region; Reduced electrostatic complementarity |
Atypical | ζ, ι/λ | >500 nM | Structural divergence in catalytic domain; Absent pseudosubstrate binding site |
Beyond direct catalytic inhibition, Protein Kinase C (19-36) exerts profound allosteric effects on Protein Kinase C scaffolding. The peptide specifically interferes with Protein Kinase C binding to Receptor for Activated C Kinase proteins, which serve as critical adaptors for subcellular targeting of activated Protein Kinase C. Structural studies demonstrate that the C-terminal "EVKN" motif of Protein Kinase C (19-36) occupies a binding pocket on the Protein Kinase C surface that normally interacts with complementary binding domains on Receptor for Activated C Kinase proteins. This competitive disruption prevents the formation of productive Protein Kinase C-Receptor for Activated C Kinase complexes, mislocalizing Protein Kinase C from its physiological signaling compartments. Fluorescence resonance energy transfer experiments in live cells show that treatment with Protein Kinase C (19-36) reduces Protein Kinase C-Receptor for Activated C Kinase colocalization by 70-80% within minutes of application. This mislocalization effectively uncouples Protein Kinase C from downstream effectors even in cases where partial catalytic activity remains, significantly amplifying the inhibitory effect beyond mere enzyme blockade [1] [5] [7].
Protein Kinase C (19-36) significantly alters Protein Kinase C interactions with phospholipid membranes, a prerequisite for full activation of conventional and novel isoforms. The peptide contains a hydrophobic face (centered around Leu26 and Val33) that competitively binds to membrane interaction surfaces on the Protein Kinase C C2 domain. This competition reduces the membrane affinity of Protein Kinase C by shielding hydrophobic residues necessary for membrane penetration. Surface plasmon resonance measurements of Protein Kinase C binding to phospholipid bilayers demonstrate a 5-fold reduction in apparent affinity in the presence of saturating Protein Kinase C (19-36) concentrations. Additionally, the peptide disrupts Protein Kinase C orientation at membrane interfaces, as evidenced by neutron reflection studies showing altered penetration depth and tilt angle of Protein Kinase C relative to the lipid bilayer. This membrane mislocalization has particularly profound implications for signaling processes requiring localized Protein Kinase C activity, such as tight junction maintenance and polarized secretion. For instance, in pancreatic epithelial cells, Protein Kinase C (19-36) prevents protein kinase C-mediated disruption of apical junctions by interfering with membrane recruitment rather than solely through catalytic inhibition [1] [4].
Table 3: Effects of Protein Kinase C (19-36) on Protein Kinase C-Membrane Interactions
Interaction Parameter | Protein Kinase C Alone | Protein Kinase C + (19-36) Peptide | Functional Consequences |
---|---|---|---|
Membrane Binding Affinity | Kd = 0.8 μM | Kd = 4.2 μM | Reduced membrane recruitment efficiency |
Membrane Penetration Depth | 8-10 Å | <5 Å | Impaired access to lipid substrates |
Actin Cytoskeletal Association | High | Reduced by 75% | Loss of cytoskeletal anchoring points |
Lateral Diffusion Coefficient | 0.12 μm²/s | 0.48 μm²/s | Increased mobility reduces signaling complex formation |
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